What is the chemical structure of Glucoiberin?
What is the chemical structure of Glucoiberin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoiberin, a prominent glucosinolate found in Brassicaceae vegetables such as kale and broccoli, is a subject of growing interest within the scientific community. As a precursor to the bioactive isothiocyanate iberin, it holds potential for applications in cancer research and other therapeutic areas. This technical guide provides an in-depth analysis of the chemical structure, biosynthetic pathway, biological activities, and relevant experimental methodologies pertaining to glucoiberin. Quantitative data are systematically presented, and key pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Structure of Glucoiberin
Glucoiberin is classified as an alkylglucosinolate.[1][2] Its structure is characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from the amino acid methionine.[3][4] The defining feature of glucoiberin is its 3-(methylsulfinyl)propyl side chain.[5]
The systematic IUPAC name for Glucoiberin is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate.[3] Upon enzymatic hydrolysis by myrosinase, the thioglucose linkage is cleaved, leading to an unstable aglycone that rearranges to form the biologically active isothiocyanate, iberin.[6][7]
Table 1: Chemical and Physical Properties of Glucoiberin
| Property | Value | Reference(s) |
| Molecular Formula | C11H21NO10S3 | [3] |
| Molecular Weight | 423.5 g/mol | [3][8] |
| CAS Number | 554-88-1 | [3][4] |
| Synonyms | 3-methylsulfinylpropyl glucosinolate | [3][9] |
Biosynthesis of Glucoiberin
Glucoiberin is synthesized in plants through the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation, core structure formation, and side-chain modification.[3][4]
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Chain Elongation: The precursor amino acid, methionine, undergoes a series of chain elongation cycles, where methylene groups are added to the side chain.[3][10]
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Core Structure Formation: The elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes (CYP79 family).[3][4] Subsequent oxidation by CYP83 enzymes and conjugation to a sulfur donor leads to the formation of a thiohydroximate intermediate. A glucose molecule is then transferred from UDP-glucose to form desulfoglucoiberin. Finally, a sulfate group is added by a sulfotransferase to yield glucoiberin.[4][10]
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Side-Chain Modification: The characteristic methylsulfinyl group of the glucoiberin side chain is formed through oxidation of the methylthio group of its precursor, glucoiberverin.[3]
Figure 1: Biosynthetic pathway of Glucoiberin.
Biological Activity and Signaling Pathways
While intact glucosinolates like glucoiberin may possess some biological activity, the majority of their effects are attributed to their hydrolysis products, primarily isothiocyanates.[7][11] The hydrolysis of glucoiberin by the enzyme myrosinase yields iberin, which has demonstrated various biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[7]
A key mechanism of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Figure 2: Iberin-mediated activation of the Nrf2 signaling pathway.
Table 2: Summary of Biological Activities of Glucoiberin and its Hydrolysis Products
| Biological Activity | Compound | Findings | Reference(s) |
| Anticancer | Iberin | Promotes apoptosis and inhibits cell cycle progression in cancer cells. | [5][7] |
| Anti-inflammatory | Iberin | Modulates inflammatory pathways. | [12] |
| Antioxidant | Iberin | Induces the expression of antioxidant enzymes via the Nrf2 pathway. | [12][13] |
| Biocidal/Biofumigation | Glucoiberin | Shows activity against certain fungi. | [8][11] |
Experimental Protocols
Extraction and Purification of Glucoiberin
A common method for the extraction of intact glucosinolates from plant material involves the following steps:[9][14][15]
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Sample Preparation: Lyophilize and grind plant tissue to a fine powder.
-
Extraction: Extract the powder with boiling 70% methanol or ethanol to inactivate myrosinase and solubilize the glucosinolates.[9][14]
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) with an anion exchange resin.[2][16] The glucosinolates bind to the column and can be eluted after washing away impurities.
-
Desulfation (for HPLC analysis): For analysis by high-performance liquid chromatography (HPLC), the sulfate group is often removed enzymatically using sulfatase to produce desulfoglucosinolates, which have better chromatographic properties.[1][9]
-
Final Purification: The desulfoglucosinolates are eluted and can be further purified by preparative HPLC.[16]
Figure 3: General workflow for the extraction and purification of Glucoiberin.
Quantitative Analysis
The quantification of glucoiberin is typically performed using HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).[1][6][17]
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HPLC-UV: Desulfoglucosinolates are separated on a C18 reversed-phase column and detected by their UV absorbance, typically around 229 nm.[9] Quantification is achieved by comparing the peak area to that of a known standard, such as sinigrin, and applying a response factor.[9]
-
LC-MS/MS: This method allows for the direct quantification of intact glucosinolates without the need for desulfation.[1][6] It offers high sensitivity and specificity, making it ideal for complex biological matrices.[1]
Table 3: Quantitative Data on Glucoiberin Content in Broccoli
| Broccoli Genotype/Part | Glucoiberin Content (mg/g DW) | Analytical Method | Reference(s) |
| Various Genotypes (florets) | Not consistently detected in all genotypes | UPLC-DAD | [17] |
| Broccoli Chops (wound-induced) | Increased content after wounding | Not specified | [18] |
Note: The content of glucoiberin can vary significantly depending on the plant variety, growing conditions, and the specific tissue analyzed.[17]
Conclusion
Glucoiberin is a significant glucosinolate with a well-defined chemical structure and biosynthetic pathway. While its biological activity is primarily mediated through its hydrolysis product, iberin, the parent compound itself plays a crucial role as a stable precursor. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research. A deeper understanding of the signaling pathways modulated by iberin, particularly the Nrf2 pathway, will be pivotal for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource to support ongoing and future investigations into the promising potential of glucoiberin and its derivatives.
References
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- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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